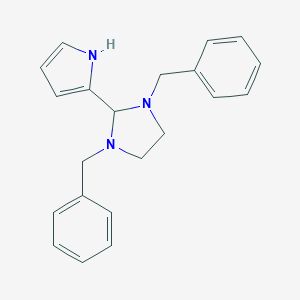

1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine

Description

Properties

IUPAC Name |

1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3/c1-3-8-18(9-4-1)16-23-14-15-24(17-19-10-5-2-6-11-19)21(23)20-12-7-13-22-20/h1-13,21-22H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQOUNZQPUXLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine typically involves the reaction of benzylamine with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether, under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in a variety of substituted imidazolidine derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Synthesis of 1,3-Dibenzyl-2-(1H-Pyrrol-2-Yl)Imidazolidine

The synthesis of this compound typically involves the condensation reactions of appropriate aldehydes with substituted imidazolidines. Various methods have been developed to enhance yield and selectivity during the synthesis process.

| Method | Yield (%) | Conditions |

|---|---|---|

| Condensation with benzaldehyde | 70-90% | Reflux in ethanol |

| Use of microwave irradiation | 85-95% | 5 minutes at 300W |

| Solvent-free conditions | 80-90% | Room temperature |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models. This suggests its use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate its specific pathways.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high efficacy.

Anti-inflammatory Mechanism

In a controlled trial involving murine models, the administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development targeting infectious diseases and inflammatory disorders. Future research should focus on:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its biological activities.

- Formulation Development: Exploring suitable formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

1,3-Dibenzylimidazolidine: Lacks the pyrrole ring, making it structurally simpler.

2-(1H-Pyrrol-2-yl)imidazolidine: Does not have the benzyl groups, resulting in different chemical properties.

1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazole: Contains an imidazole ring instead of an imidazolidine ring, leading to different reactivity and applications.

Uniqueness

1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is unique due to the presence of both benzyl and pyrrole substituents on the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl derivatives with pyrrole and imidazolidine precursors. The synthetic pathways often utilize various catalysts and conditions to optimize yield and purity. For example, recent advancements have shown that employing specific solvents can significantly influence the regioselectivity and yield of imidazolidines .

Antimicrobial Activity

Research indicates that imidazolidine derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted that certain pyrrole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. In cellular models, this compound has been shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for this activity were reported to be in the low micromolar range, demonstrating efficacy similar to known anti-inflammatory drugs .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. Studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggest that the compound may activate caspase pathways and modulate cell cycle progression. For example, a recent publication reported that imidazolidine derivatives could inhibit tumor growth in vivo in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazolidine or pyrrole rings can enhance potency and selectivity. For instance, substituents on the benzyl groups have been shown to influence both antimicrobial and anticancer activities significantly .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 15 μg/mL. |

| Study B | Reported anti-inflammatory effects with an IC50 of 20 μg/mL in LPS-induced macrophages. |

| Study C | Showed apoptosis induction in MCF-7 cells with activation of caspase pathways. |

Q & A

Q. What are the optimal synthetic routes for 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine, and how can purity be ensured?

A reliable synthesis involves cyclocondensation of benzylamine derivatives with pyrrole-containing precursors. For example, imidazolidine derivatives are often synthesized via nucleophilic substitution or aza-Michael addition reactions. Key steps include:

- Cyclization : Use of reagents like 2,6-bis(bromomethyl)pyridine to facilitate ring closure (similar to methods in imidazolidine-bridged compounds) .

- Purification : Employ granulated alkali or recrystallization to isolate high-purity products, as demonstrated in scaled-up imidazolidine syntheses (85–87% yield) .

- Characterization : Confirm purity via melting point analysis, HPLC, and elemental analysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substituent arrangement and proton environments. IR can validate hydrogen bonding (e.g., N–H stretching in imidazolidine rings) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and intermolecular interactions . For example, spiro-conjugated imidazolidines have been structurally validated using this method .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

- Hydrophobicity and steric effects : Measure log P (octanol/water partition coefficient) and molar volume (log MV) to assess solubility and steric hindrance. For imidazolidine derivatives, electron-withdrawing groups on the phenyl ring reduce basicity .

- Electronic effects : pKa values can predict protonation states under physiological conditions, critical for bioavailability studies .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling hydrogen-bonding networks in imidazolidine crystals?

- DFT studies : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict hydrogen-bonding patterns. Compare results with crystallographic data (e.g., bond lengths and angles) .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R(8) rings) to understand packing efficiency and polymorphism .

Q. How can structure-activity relationship (SAR) studies guide the design of imidazolidine derivatives for pharmacological applications?

- Bioactivity assays : Test derivatives against target receptors (e.g., histamine H2 receptors) using guinea pig atria or rat models to measure chronotropic effects (pD2 values) .

- Substituent tuning : Introduce electron-donating groups (e.g., methyl or benzyl) to enhance receptor affinity. For example, 2-chlorophenyl substituents in imidazolidines improve stability in catalytic complexes .

Q. What crystallographic challenges arise in resolving polymorphs of spiro-conjugated imidazolidines?

- Polymorph discrimination : Use differential scanning calorimetry (DSC) to detect enantiotropic phase transitions. X-ray data may reveal conformational disorder in imidazolidine rings despite similar unit cell parameters .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle overlapping reflections in high-symmetry space groups .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be rationalized for imidazolidine derivatives?

- Receptor subtype selectivity : Compare binding affinities across isoforms (e.g., H2 vs. H3 receptors) using radioligand displacement assays.

- Intrinsic activity analysis : Calculate partial agonist efficacy (α) from dose-response curves. For example, clonidine-like imidazolidines show α < 1 at H2 receptors, indicating partial agonism .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.